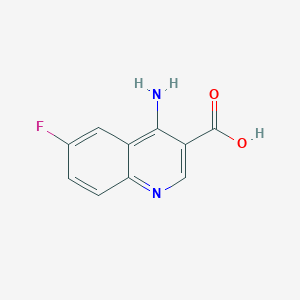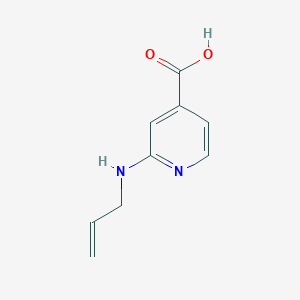![molecular formula C13H17NO3 B1372601 3-[2-(Morpholin-4-yl)phenyl]propanoic acid CAS No. 933736-96-0](/img/structure/B1372601.png)
3-[2-(Morpholin-4-yl)phenyl]propanoic acid
説明
“3-[2-(Morpholin-4-yl)phenyl]propanoic acid” is a chemical compound with a molecular formula of C13H17NO3 . It is also known by the name MPAA or Morpropanolic acid. This compound is widely used in scientific experiments and research, with potential applications in various fields of research and industry.
科学的研究の応用
1. Chemical Synthesis and Crystallography
3-[2-(Morpholin-4-yl)phenyl]propanoic acid and its derivatives have been extensively studied for their chemical structure and potential in synthesizing biologically active compounds. For instance, one study highlighted its role as an intermediate in the synthesis of heterocyclic compounds, revealing its conformation and stabilization through various hydrogen bonds in its crystal structure (Mazur, Pitucha, & Rzączyńska, 2007).
2. Biochemical Synthesis and Activity
The compound has been utilized in the synthesis of antidepressants and other biologically active molecules. For example, its derivative, 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, demonstrated antidepressant activities in preclinical tests, suggesting its potential for further investigation in this domain (Yuan, 2012).
3. Asymmetric Synthesis
The chiral synthesis of derivatives, such as (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, has been reported, highlighting the compound's utility in producing potential norepinephrine reuptake inhibitors. This emphasizes its role in asymmetric synthesis pathways leading to clinically relevant molecules (Prabhakaran, Majo, Mann, & Kumar, 2004).
4. Material Science and Catalysis
In the field of material science and catalysis, studies have been conducted on the enantioselective reduction of morpholin-4-yl-1-phenyl-1-propanone, showcasing the compound's relevance in understanding reaction mechanisms and developing new catalysts (Jian, 2005).
5. Drug Development and Clinical Research
Derivatives of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid have been explored in drug development, particularly for the treatment of conditions like idiopathic pulmonary fibrosis. The structural modifications and biological evaluation of these derivatives underline the compound's significance in medicinal chemistry (Procopiou et al., 2018).
作用機序
Target of Action
It is known that morpholine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
Morpholine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding .
Biochemical Pathways
Morpholine derivatives can potentially influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The morpholine ring is known to enhance the bioavailability of many drugs .
Result of Action
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of morpholine derivatives .
特性
IUPAC Name |
3-(2-morpholin-4-ylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)6-5-11-3-1-2-4-12(11)14-7-9-17-10-8-14/h1-4H,5-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJPWNIWHQPMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401282306 | |
| Record name | 2-(4-Morpholinyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401282306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933736-96-0 | |
| Record name | 2-(4-Morpholinyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933736-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Morpholinyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401282306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(2-Methylbenzyl)amino]benzoic acid](/img/structure/B1372526.png)
![(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1372527.png)








![2-[(4-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1372541.png)